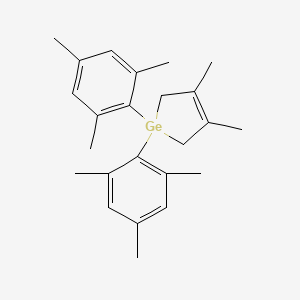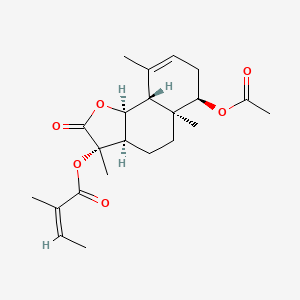![molecular formula C5H12N4SSi B14417065 1-Methyl-5-[(trimethylsilyl)sulfanyl]-1H-tetrazole CAS No. 81589-01-7](/img/structure/B14417065.png)
1-Methyl-5-[(trimethylsilyl)sulfanyl]-1H-tetrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-5-[(trimethylsilyl)sulfanyl]-1H-tetrazole is a chemical compound belonging to the tetrazole family. Tetrazoles are five-membered heterocyclic compounds containing four nitrogen atoms and one carbon atom. This particular compound is characterized by the presence of a methyl group at the 1-position and a trimethylsilyl sulfanyl group at the 5-position of the tetrazole ring. Tetrazoles and their derivatives are known for their diverse applications in medicinal chemistry, materials science, and as ligands in coordination chemistry .
Preparation Methods
The synthesis of 1-Methyl-5-[(trimethylsilyl)sulfanyl]-1H-tetrazole can be achieved through various synthetic routes. One common method involves the reaction of 1-methyl-1H-tetrazole with trimethylsilyl chloride and sodium sulfide. The reaction is typically carried out in an organic solvent such as acetonitrile under reflux conditions. The product is then purified through recrystallization or column chromatography .
Industrial production methods for tetrazole derivatives often involve the use of microwave-assisted synthesis, which allows for rapid and efficient reactions. For example, the conversion of nitriles to tetrazoles using sodium azide and a catalyst such as zinc chloride can be accelerated using microwave irradiation .
Chemical Reactions Analysis
1-Methyl-5-[(trimethylsilyl)sulfanyl]-1H-tetrazole undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The tetrazole ring can be reduced to form corresponding amines using reducing agents like lithium aluminum hydride.
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group typically yields sulfoxides or sulfones, while reduction of the tetrazole ring results in amines .
Scientific Research Applications
1-Methyl-5-[(trimethylsilyl)sulfanyl]-1H-tetrazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex tetrazole derivatives.
Biology: Tetrazole derivatives are known for their biological activity, including antimicrobial and antifungal properties.
Medicine: Tetrazoles are often used as bioisosteres for carboxylic acids in drug design.
Industry: Tetrazoles are used in the production of explosives and propellants due to their high nitrogen content and stability.
Mechanism of Action
The mechanism of action of 1-Methyl-5-[(trimethylsilyl)sulfanyl]-1H-tetrazole depends on its specific application. In medicinal chemistry, tetrazoles often act as bioisosteres, mimicking the properties of carboxylic acids. They can interact with biological targets such as enzymes and receptors, modulating their activity. The trimethylsilyl sulfanyl group may enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets .
Comparison with Similar Compounds
1-Methyl-5-[(trimethylsilyl)sulfanyl]-1H-tetrazole can be compared with other tetrazole derivatives, such as:
5-Phenyltetrazole: This compound has a phenyl group at the 5-position instead of a trimethylsilyl sulfanyl group.
5-Methyltetrazole: This compound has a methyl group at the 5-position.
5-Aminotetrazole: This compound has an amino group at the 5-position.
The uniqueness of this compound lies in its combination of a methyl group and a trimethylsilyl sulfanyl group, which imparts distinct chemical and physical properties. This makes it a valuable compound for various applications in research and industry .
Properties
CAS No. |
81589-01-7 |
|---|---|
Molecular Formula |
C5H12N4SSi |
Molecular Weight |
188.33 g/mol |
IUPAC Name |
trimethyl-(1-methyltetrazol-5-yl)sulfanylsilane |
InChI |
InChI=1S/C5H12N4SSi/c1-9-5(6-7-8-9)10-11(2,3)4/h1-4H3 |
InChI Key |
JCEZYJSPNBDMTK-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=NN=N1)S[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-{[(2-Nitrophenyl)acetyl]oxy}pyrrolidine-2,5-dione](/img/structure/B14416986.png)
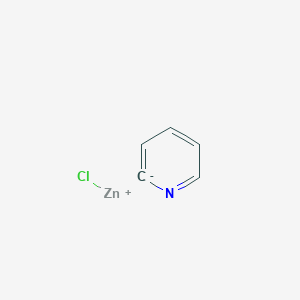
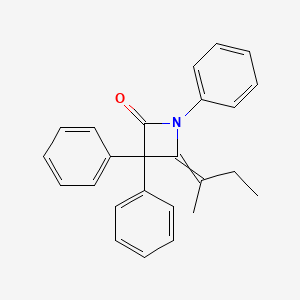
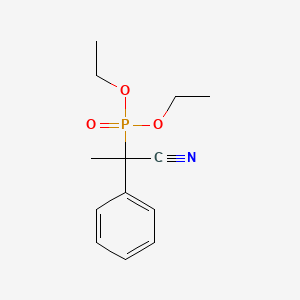
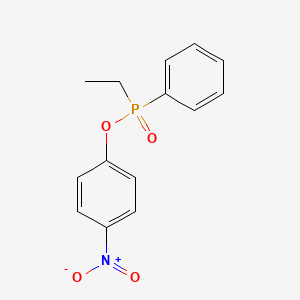
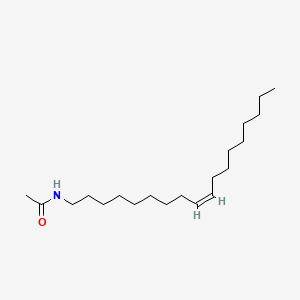
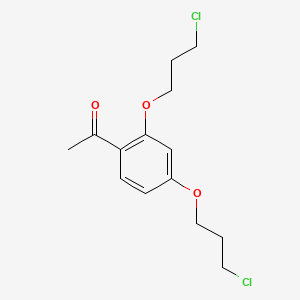
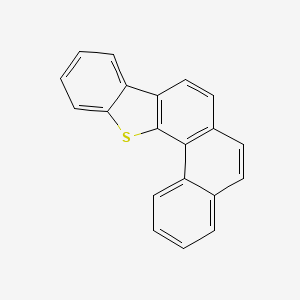

![1-Chloro-4-[(Z)-(4-methoxyphenyl)-ONN-azoxy]benzene](/img/structure/B14417051.png)

![N-{2-[(2-Hydroxyethyl)amino]ethyl}propanamide](/img/structure/B14417057.png)
